Ethyl (4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Historical Development of Aminothiazole Carbamates
The historical trajectory of aminothiazole carbamates originates from early investigations into natural alkaloids and synthetic heterocycles. Physostigmine, isolated from Physostigma venenosum in 1864, marked the first therapeutic carbamate, demonstrating acetylcholinesterase inhibition for glaucoma treatment. Parallel developments in thiazole chemistry emerged through the 20th century, particularly with the discovery of sulfathiazole antibiotics. The convergence of these domains accelerated in the 1980s when researchers began systematically modifying 2-aminothiazole scaffolds to enhance metabolic stability and receptor affinity.
A pivotal advancement occurred with the synthesis of N-substituted 2-aminothiazole carbamates, where ethyl carbamate groups were introduced to improve blood-brain barrier penetration. For instance, El-Sayed et al. (2016) synthesized twenty thiazole-derived carbamates via nucleophilic substitutions of chloroformates with 2-aminothiazoles, establishing foundational structure-activity relationships (SARs). These efforts laid the groundwork for derivatives like Ethyl (4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, which incorporates a 3-methoxyphenylacetamide side chain to modulate target selectivity.
Structural Significance in Drug Design
The molecular architecture of this compound features three critical domains:
- Thiazole Core : The 2-aminothiazole ring serves as a planar, aromatic heterocycle that facilitates π-π stacking interactions with biological targets, particularly enzymes and G-protein-coupled receptors.
- Carbamate Moiety : The ethyl carbamate group (-OCC(O)NH-) enhances solubility and introduces hydrolytic stability compared to ester analogs, while maintaining hydrogen-bonding capacity through its carbonyl and NH groups.
- 3-Methoxyphenylacetamide Side Chain : This substituent provides steric bulk and electron-donating effects, potentially influencing binding to hydrophobic pockets and modulating metabolic oxidation patterns.
Table 1: Structural Features and Their Functional Roles
The synergy between these domains is exemplified in patent WO-2016031833, where analogous 2-aminothiazole carbamates demonstrated potent muscarinic M₃ receptor modulation for urinary tract disorders.
Position in Contemporary Pharmaceutical Research
Current research prioritizes this compound’s potential as a multifunctional agent. Its thiazole-carbamate scaffold aligns with two emerging trends:
- Targeted Protein Degradation : The carbamate’s electrophilic carbonyl may facilitate covalent binding to E3 ubiquitin ligases, enabling proteolysis-targeting chimera (PROTAC) applications.
- Antimicrobial Resistance Mitigation : Thiazole derivatives exhibit activity against drug-resistant pathogens by inhibiting efflux pumps and biofilm formation.
Notably, Millet et al. (2021) developed structurally related N-(4-(3-aminophenyl(thiazol-2-yl)acetamides with submicromolar anticancer activity, underscoring the scaffold’s versatility. The ethyl carbamate group in particular contributes to prolonged plasma half-life by resisting hepatic esterase cleavage.
Relevance to Heterocyclic Chemistry
As a hybrid heterocycle, this compound exemplifies three key principles in contemporary synthesis:
- Convergent Modular Assembly : The thiazole ring is typically constructed via Hantzsch cyclization of thioureas with α-halo ketones, followed by carbamate installation using ethyl chloroformate.
- Post-Functionalization Strategies : Late-stage diversification of the 4-position allows introduction of arylacetamide groups through nucleophilic acyl substitutions, as demonstrated in J-STAGE protocols.
- Stereoelectronic Tuning : The 3-methoxy group’s electron-donating resonance effects stabilize transition states during Suzuki-Miyaura couplings, enabling efficient aryl group introductions.
Table 2: Synthetic Routes to Key Intermediates
This synthetic flexibility has enabled rapid exploration of SARs, particularly in optimizing substituent effects on bioavailability and target engagement.
Properties
IUPAC Name |
ethyl N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-22-15(20)18-14-17-11(9-23-14)8-13(19)16-10-5-4-6-12(7-10)21-2/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBKGIUTFTZWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 2-aminothiazole with ethyl chloroformate and 3-methoxyaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux temperature to ensure complete conversion of the starting materials to the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and scalability. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines or alcohols. This reaction is critical for understanding its metabolic pathways and stability.
| Conditions | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, 1M) | H₂O, 80°C, 4h | Cleavage to 4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-amine + CO₂ | ~85% | |
| Basic (NaOH, 0.5M) | MeOH, 60°C, 2h | Ethanol release; formation of sodium carbamate intermediate | ~78% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.
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Basic conditions deprotonate the hydroxyl group, promoting nucleophilic substitution at the carbonyl carbon.
Nucleophilic Substitution at Thiazole Ring
The thiazole moiety participates in electrophilic aromatic substitution (EAS) and nucleophilic reactions, particularly at the 2- and 4-positions.
Key Observations :
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Bromination occurs regioselectively at the 4-position due to electron-donating effects of the carbamate group .
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Amination under catalytic conditions retains the carbamate functionality, enabling further derivatization.
Condensation and Coupling Reactions
The compound serves as a scaffold for synthesizing hybrid molecules via coupling agents.
| Coupling Partner | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Benzo[d] dioxole | EEDQ, DCM, 25°C | N-(thiazol-2-yl)benzodioxole-carboxamide | 70% | |
| Pyridazinone | DCC, DMAP, THF | Thiazole-pyridazinone conjugate | 65% |
Optimized Conditions :
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EEDQ (Ethyl Ethylenediamine Carboxylate Quarternary) minimizes racemization in amide bond formation .
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Pyridazinone coupling enhances anticonvulsant activity in structural analogs .
Oxidation and Reduction
The ethyl carbamate and methoxyphenyl groups influence redox behavior.
Structural Implications :
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Oxidation of the thiazole sulfur alters electronic properties, potentially enhancing binding to biological targets.
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Nitro reduction modifies the methoxyphenyl group’s electron density, affecting pharmacological activity .
Stability and Degradation Pathways
Environmental factors significantly impact its chemical integrity.
| Factor | Condition | Outcome | Half-Life | Source |
|---|---|---|---|---|
| pH 2.0 | 37°C, 24h | 95% degradation via carbamate hydrolysis | 3.2h | |
| UV Light (254 nm) | 25°C, 12h | Thiazole ring photolysis; formation of thiourea derivatives | 6.5h |
Practical Considerations :
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Storage in inert, anhydrous solvents (e.g., DMSO) is recommended for long-term stability.
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Photodegradation necessitates light-protected packaging for pharmaceutical formulations.
Pharmacologically Relevant Reactions
Structural analogs demonstrate bioactivity-modifying reactions:
Structure-Activity Relationship (SAR) :
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula: C₁₅H₁₇N₃O₄S
- Molecular Weight: 335.4 g/mol
- CAS Number: 953226-61-4
Biological Activities
Ethyl (4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exhibits various pharmacological effects, making it a candidate for several therapeutic applications:
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of thiazole have shown promising antibacterial properties, outperforming standard drugs like ampicillin and streptomycin in some cases . The structural modifications in thiazole derivatives can enhance their activity against both Gram-positive and Gram-negative bacteria, indicating that ethyl carbamate derivatives may also exhibit similar properties.
Anticancer Properties
Research indicates that compounds containing thiazole moieties can demonstrate significant anticancer activities. For example, aminothiazoles have been identified as effective inhibitors against Plasmodium falciparum, the malaria-causing parasite, suggesting potential applications in cancer treatment as well . The mechanism often involves disrupting critical cellular processes in cancer cells.
Anti-Tuberculosis Potential
The compound has been explored for its inhibitory effects on Mur enzymes, which are crucial for bacterial cell wall synthesis in Mycobacterium tuberculosis. Structural insights suggest that modifications to the thiazole ring enhance binding interactions with target enzymes, making it a viable candidate for developing new anti-tuberculosis therapies .
Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives demonstrated that certain substitutions on the thiazole ring significantly improved antibacterial activity. The research involved testing these compounds against multiple bacterial strains and assessing their Minimum Inhibitory Concentration (MIC) values . The results indicated that ethyl carbamate derivatives could be optimized for enhanced efficacy.
Study 2: Anticancer Activity
In vitro assays showed that ethyl carbamate derivatives exhibited cytotoxic effects on various cancer cell lines. The study focused on the mechanism of action, revealing that these compounds induce apoptosis through mitochondrial pathways . This finding supports further investigation into their potential as chemotherapeutic agents.
Data Table: Comparative Biological Activities
Mechanism of Action
The mechanism of action of Ethyl (4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : While the target compound uses a simple thiazole ring, analogues like the tetrahydrobenzo[b]thiophene derivative in or benzothiazole-triazole hybrids in incorporate fused or extended ring systems, which may alter pharmacokinetic properties.
- Substituent Diversity : The 3-methoxyphenyl group in the target compound contrasts with the 4-hydroxyphenyl (), phenyl (), or chloroethylphenyl () groups in analogues. Electron-donating groups (e.g., methoxy) may improve metabolic stability compared to electron-withdrawing substituents.
- Synthetic Routes : Ethyl chloroacetate is a common reagent for introducing carbamate/acetate side chains (), while click chemistry enables modular triazole linkages ().
Physicochemical Properties
- Solubility and Stability : The carbamate group may confer moderate aqueous solubility, while the 3-methoxyphenyl group could reduce crystallinity compared to halogenated analogues (e.g., ).
- Melting Points : Analogous benzothiazole-triazole derivatives exhibit high melting points (195–240°C) due to rigid structures , whereas simpler thiazole-carbamates (e.g., ) likely have lower melting points.
Biological Activity
Ethyl (4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antitumor, and enzymatic inhibition properties, supported by diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The presence of a carbamate group enhances its interaction with biological targets, potentially increasing its efficacy.
Antibacterial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance, a study highlighted that compounds similar to ethyl carbamate derivatives showed enhanced antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The antibacterial potency was attributed to the structural modifications at the 4-position of the thiazole ring, where lipophilic substituents generally improved activity .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Thiazole derivative A | 0.008 | S. pneumoniae |
| Thiazole derivative B | 0.030 | Staphylococcus epidermidis |
Antitumor Activity
Thiazole derivatives have also been investigated for their antitumor effects. The compound has shown promise in inhibiting tumor cell proliferation in vitro. Studies suggest that structural features such as hydrogen bonding capabilities and the presence of specific functional groups are crucial for enhancing antitumor activity .
Case Study: In Vitro Antitumor Effects
A specific study evaluated the effects of ethyl carbamate derivatives on human cancer cell lines, revealing that these compounds could significantly inhibit cell growth at micromolar concentrations. The mechanism was linked to the disruption of cellular processes involved in DNA replication and repair.
Enzymatic Inhibition
The compound's ability to inhibit key enzymes involved in bacterial DNA replication has been a focal point of research. For example, it has been shown to inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial survival. The inhibitory concentrations (IC50 values) reported range from 0.0033 to 0.046 μg/mL against various bacterial strains .
Table 2: Enzymatic Inhibition Data
| Enzyme | IC50 (μg/mL) | Compound |
|---|---|---|
| DNA Gyrase | 0.0033 | This compound |
| Topoisomerase IV | 0.012 | This compound |
The biological activity of ethyl carbamate derivatives is primarily attributed to their ability to form hydrogen bonds with target proteins, enhancing their binding affinity and specificity. This interaction is particularly evident in their inhibition of DNA gyrase, where the thiazole moiety plays a critical role in enzyme recognition .
Q & A
Basic Question: What are the recommended synthetic routes and characterization methods for Ethyl (4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Reacting 3-methoxyphenylamine with a thiazole-containing carbonyl intermediate (e.g., 2-chloroacetylthiazole) under basic conditions (e.g., DIPEA in DMF) to form the 2-oxoethyl linkage .
- Carbamate coupling : Introducing the ethyl carbamate group via reaction with ethyl chloroformate in the presence of a base like triethylamine .
Characterization : - NMR spectroscopy (1H, 13C) to confirm regiochemistry and functional groups (e.g., methoxy protons at ~3.8 ppm, carbamate carbonyl at ~155 ppm) .
- HPLC-MS for purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at m/z calculated for C₁₅H₁₆N₃O₄S: 342.09) .
Basic Question: How should researchers address solubility and stability challenges during in vitro assays?
Answer:
- Solubility : Use polar aprotic solvents (e.g., DMSO for stock solutions) and dilute in aqueous buffers (pH 7.4) with <1% organic content. Ethyl acetate or THF may be suitable for specific reaction conditions .
- Stability : Store lyophilized compounds at -20°C under inert gas (N₂/Ar). Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 48 hours) to assess hydrolytic susceptibility of the carbamate group .
Advanced Question: What methodologies are appropriate for investigating the biological activity of this compound?
Answer:
- Target identification : Perform kinase inhibition assays (e.g., ATP-binding pocket screening) due to structural similarity to thiazole-based kinase inhibitors .
- In vitro cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, comparing IC₅₀ values against controls like doxorubicin .
- Mechanistic studies : Employ fluorescence polarization assays to evaluate binding affinity to putative targets (e.g., tubulin or EGFR) .
Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Answer:
- Modification of substituents :
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like HSP90 or PARP, guided by crystallographic data of analogous thiazoles .
Advanced Question: What analytical strategies resolve contradictions in purity or yield data across synthetic batches?
Answer:
- Troubleshooting synthesis :
- Batch consistency : Implement QC protocols with LC-MS/MS to detect trace impurities (e.g., unreacted starting materials) .
Advanced Question: How can researchers validate contradictory bioactivity results between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in murine models) and metabolite identification (LC-HRMS) to assess carbamate hydrolysis .
- Dose-response alignment : Reconcile in vitro IC₅₀ values with in vivo efficacy by adjusting for protein binding (e.g., using equilibrium dialysis to measure free fraction) .
- Orthogonal assays : Confirm target engagement via Western blot (e.g., phosphorylation inhibition of EGFR) in tumor xenografts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
